molecular formula C12H15NO2 B12219500 Methyl 3-(p-tolylamino)but-2-enoate

Methyl 3-(p-tolylamino)but-2-enoate

Cat. No.: B12219500
M. Wt: 205.25 g/mol
InChI Key: PFOUNZPLBQOTSN-CSKARUKUSA-N
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Description

Systematic Nomenclature and Structural Formula

The systematic IUPAC name for this compound is methyl 3-[(4-methylphenyl)amino]but-2-enoate . The name reflects the ester functional group (methyl), the unsaturated four-carbon chain (but-2-enoate), and the substitution pattern at the third carbon, which bears a p-tolylamino group.

The structural formula (Figure 1) consists of:

  • A but-2-enoate backbone with a double bond between carbons 2 and 3.
  • A methyl ester group (-COOCH₃) at carbon 4.
  • A p-tolylamino substituent (-NH-C₆H₄-CH₃) at carbon 3.

The conjugated system formed by the enamine (C=N) and ester (C=O) groups may influence the compound’s electronic properties and reactivity.

CAS Registry Number and Molecular Weight Analysis

The compound is registered under the CAS number 412324-45-9 . Its molecular formula is C₁₂H₁₅NO₂ , derived from the summation of constituent atoms:

  • 12 carbon atoms (including the aromatic ring and methyl groups),
  • 15 hydrogen atoms,
  • 1 nitrogen atom (from the amino group),
  • 2 oxygen atoms (from the ester group).

Molecular Weight Calculation:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 15 1.008 15.12
N 1 14.01 14.01
O 2 16.00 32.00
Total 205.25 g/mol

The calculated molecular weight is 205.25 g/mol , consistent with the formula C₁₂H₁₅NO₂.

Physical State and Preliminary Physicochemical Characteristics

Limited experimental data are available for this compound, but its properties can be inferred from structural analogs:

Physical State:
Based on molecular weight and comparison to similar esters (e.g., isopropyl 3-methyl-2-butenoate, a liquid at room temperature), this compound is likely a low-melting solid or viscous liquid under standard conditions.

Preliminary Physicochemical Properties:

Property Prediction/Comparison
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in alcohols. Low water solubility due to the hydrophobic p-tolyl group.
Melting Point Expected range: 40–80°C (dependent on purity and crystalline structure).
Boiling Point Estimated >200°C (decomposition may occur before boiling).
LogP (Octanol-Water) Predicted ~2.5 (indicating moderate lipophilicity).

The enamine functionality may render the compound sensitive to hydrolysis under acidic or basic conditions, leading to cleavage of the C=N bond. Stability studies under varying pH and temperature conditions would be required to confirm these properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (E)-3-(4-methylanilino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3/b10-8+

InChI Key

PFOUNZPLBQOTSN-CSKARUKUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/C(=O)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)OC)C

Origin of Product

United States

Preparation Methods

A widely cited method involves the condensation of methyl acetoacetate with p-toluidine using Zn(ClO₄)₂·6H₂O (3 mol%) and MgSO₄·xH₂O as dehydrating agents in dichloromethane at 40°C for 10 hours. Key steps include:

  • Reagents : Methyl acetoacetate (1.5 equiv), p-toluidine (1.0 equiv), Zn(ClO₄)₂·6H₂O, MgSO₄, molecular sieves (4 Å).
  • Workup : Filtration, solvent evaporation, and silica gel chromatography (pentane/EtOAc/NEt₃ 97:2:1).
  • Yield : 76%.
  • Characterization : ¹H NMR (CDCl₃, 300 MHz) δ 1.95 (s, 3H), 2.33 (s, 3H), 3.68 (s, 3H), 4.67 (s, 1H), 6.98–7.00 (m, 4H).

This method prioritizes regioselectivity but requires prolonged reaction times and hazardous solvents.

Solvent-Free Synthesis with Natural Phosphate (NP) Catalyst

An eco-friendly approach employs natural phosphate (NP) under solvent-free conditions:

  • Conditions : Methyl acetoacetate and p-toluidine (1:1 molar ratio) with NP (10 mol%) at room temperature.
  • Reaction Time : 60 minutes.
  • Yield : 94%.
  • Advantages : Eliminates organic solvents, reduces energy consumption, and simplifies purification.
  • Mechanism : NP activates the carbonyl group via surface Lewis acid sites, facilitating nucleophilic attack by p-toluidine.

Potassium Hydrogenophosphate (K₂HPO₄)-Mediated Synthesis

K₂HPO₄ serves as a low-cost, recyclable catalyst for enamination:

  • Procedure : Methyl acetoacetate and p-toluidine (1:1) with K₂HPO₄ (10 mol%) stirred at room temperature.
  • Reaction Time : 60 minutes.
  • Yield : 98%.
  • Key Data : ¹H NMR (CDCl₃, 300 MHz) δ 1.96 (s, 3H), 2.33 (s, 3H), 3.68 (s, 3H).
  • Green Metrics : Atom economy >90%, E-factor <0.1.

This method is notable for scalability and minimal waste generation.

Gold(I)/Silver(I) Catalyzed Enamination

A high-efficiency protocol uses [(PPh₃)AuCl]/AgOTf under solvent-free conditions:

  • Catalyst System : [(PPh₃)AuCl] (5 mol%) and AgOTf (5 mol%).
  • Conditions : Room temperature, 60 minutes.
  • Yield : 98%.
  • Mechanistic Insight : Au(I) activates the β-ketoester, while AgOTf enhances electrophilicity of the carbonyl group.

Indium Tribromide (InBr₃)-Catalyzed Method

InBr₃ (5 mol%) enables rapid enamination in dichloromethane:

  • Reaction Time : 30 minutes.
  • Yield : 90%.
  • IR Analysis : Peaks at 1656 cm⁻¹ (C=O) and 1611 cm⁻¹ (C=N).

Comparative Analysis of Preparation Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Key Advantage
Zn(ClO₄)₂·6H₂O Zn(ClO₄)₂ CH₂Cl₂ 40 10 76 High regioselectivity
Natural Phosphate NP Solvent-free 25 1 94 Eco-friendly, low cost
K₂HPO₄ K₂HPO₄ Solvent-free 25 1 98 Scalable, high atom economy
Au(I)/Ag(I) [(PPh₃)AuCl]/AgOTf Solvent-free 25 1 98 Rapid, high yield
InBr₃ InBr₃ CH₂Cl₂ 25 0.5 90 Short reaction time

Mechanistic Insights and Optimization Strategies

  • Acid-Catalyzed Pathway : Protonation of the β-ketoester carbonyl enhances electrophilicity, enabling amine attack to form the enamine.
  • Lewis Acid Catalysis : Zn²⁺ or In³⁺ coordinates with carbonyl oxygen, polarizing the C=O bond and accelerating nucleophilic addition.
  • Solvent-Free Systems : Eliminate solvent dependence, reducing energy input and improving reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(p-tolylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl 3-(p-tolylamino)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolylamino)but-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Variations in Ester Groups

The ester moiety significantly impacts solubility, stability, and reactivity. Key examples include:

  • (Z)-Ethyl 3-(p-Tolylamino)but-2-enoate (5c): Replacing the methyl ester with ethyl slightly increases lipophilicity. NMR data (δ 1.28 ppm for ethyl CH3 vs. δ 3.3–3.5 ppm for methyl ester in related compounds) confirm the structural distinction. This substitution may reduce crystallinity, as ethyl esters often exhibit lower melting points compared to methyl analogs .
  • (E)-Methyl 3-(p-Tolylamino)-2-[(difluoromethyl)thio]but-2-enoate (4f): The addition of a difluoromethylthio group introduces strong electron-withdrawing effects, altering reactivity toward nucleophiles.

Table 1: Ester Group Variations

Compound Ester Group Key NMR Shifts (¹H/¹³C) Notable Properties
This compound Methyl δ 3.3–3.5 (OCH3), 170.3 (C=O) Higher crystallinity
Ethyl analog (5c) Ethyl δ 1.28 (CH3), 58.6 (OCH2) Increased lipophilicity
Difluorothio analog (4f) Methyl δ 296.0535 (HRMS, M+Na) Enhanced metabolic stability

Substituents on the Amino Group

The amino group’s substituents modulate electronic and steric effects:

  • Methyl 3-(Methylamino)but-2-enoate (CAS 13412-12-9): Replacing the p-tolyl group with a methylamine simplifies the structure but reduces aromatic conjugation. This compound exhibits a lower molecular weight (129.16 g/mol) and distinct NMR shifts (δ 1.94 ppm for CH3) .
  • Methyl (Z)-4-((tert-Butoxycarbonyl)(methyl)amino)-3-(p-tolyl)but-2-enoate (3aj): The tert-butoxycarbonyl (Boc) group introduces steric bulk and protects the amine, enhancing stability during synthetic steps. HRMS data (m/z 232.0967 for [M+H]⁺) confirm the Boc group’s presence .

Table 2: Amino Substituent Effects

Compound Amino Substituent Molecular Weight (g/mol) Key Spectral Data
This compound p-Tolyl ~207.24 δ 7.10–7.13 (aryl H)
Methyl 3-(methylamino)but-2-enoate Methyl 129.16 δ 1.94 (CH3)
Boc-protected analog (3aj) Boc-methyl 232.10 HRMS m/z 232.0967

Additional Functional Groups

  • Methyl (Z)-2-(3-Benzoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]but-2-enoate (9): Incorporation of a benzoylquinone moiety enhances π-conjugation and redox activity, relevant for anticancer applications. The compound’s purple solid form (mp 176.5–178°C) and IR peaks at 1700 cm⁻¹ (C=O) reflect its extended conjugation .
  • Methyl (Z)-3-[(3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl)amino]-2-(3-hexanoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate (14): The indole and hexanoyl groups improve lipid solubility and cellular uptake, as evidenced by cytotoxicity assays against J82 and SK-MES-1 cell lines .

Table 3: Functional Group Additions

Compound Added Groups Biological Relevance Physical Properties
Quinone-amino acid conjugate (9) Benzoylquinone Anticancer potential Purple solid, mp 176.5–178°C
Indole-containing analog (14) Indole, hexanoyl Enhanced cellular uptake Red solid, mp 264.5–266.5°C

Stereochemical and Isomeric Considerations

  • (Z)- vs. (E)-Isomers: The Z-configuration is prevalent in enamino esters due to intramolecular hydrogen bonding (N–H···O=C), stabilizing the structure. For example, (Z)-Ethyl 3-(p-tolylamino)but-2-enoate shows a downfield NH signal at δ 10.32 ppm, indicative of hydrogen bonding .

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